molecular formula C16H22N2O3 B13738575 Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- CAS No. 31248-68-7

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-

Cat. No.: B13738575
CAS No.: 31248-68-7
M. Wt: 290.36 g/mol
InChI Key: JPQBXEBEBGLJKN-GHRIWEEISA-N
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Description

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- (IUPAC name), also known as Pixifenide (trade name: Flamanil), is a piperidine derivative with anti-inflammatory properties. Introduced in 1975 by Salvoxyl/Wander in France, its structure features a 4-methylpiperidine core substituted with a phenoxyacetyl group containing a hydroxyiminoethyl moiety at the para position . This compound’s design leverages the piperidine scaffold’s versatility, which is widely exploited in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

CAS No.

31248-68-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+

InChI Key

JPQBXEBEBGLJKN-GHRIWEEISA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted piperidine derivatives such as "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-" typically involves multi-step organic synthesis starting from readily available piperidine precursors. The key steps include:

  • Functionalization of the piperidine nitrogen (N-acylation or N-alkylation)
  • Introduction of the phenoxyacetyl group through nucleophilic substitution or coupling reactions
  • Installation of the hydroxyiminoethyl substituent on the phenyl ring, often via oxime formation from corresponding ketones or aldehydes

Specific Synthetic Route from Patent WO2007063012A1

A detailed synthetic route is described in patent WO2007063012A1, which relates to heteroaryl substituted piperidine derivatives (structurally related to the target compound). Key steps include:

  • Reduction of Nitro Precursors to Amino Derivatives: The nitro analogues are reduced using zinc powder in ethanol saturated with ammonium chloride. The reaction is refluxed briefly and then stirred at room temperature for 16 hours. The amino products are extracted and purified by chromatography.

  • Formation of N-Amides and Related Derivatives: Amino derivatives are dissolved in DMF, and acyl chlorides or activated esters are added at room temperature to form amides, sulfonamides, carbamates, or ureas. The products are isolated by chromatography.

  • Coupling with Hydroxyamidine Derivatives: For example, Boc-D-pipecolic acid is reacted with a coupling agent (HATU) and base (DIPEA) in DMF, followed by addition of N-hydroxy-4-methoxy-benzamidine to form intermediates related to hydroxyimino-substituted compounds.

  • Thermal Treatment and Extraction: Crude materials are heated (80°C for 16 h or 120°C under microwave for 10 min), followed by evaporation of DMF and extraction with ethyl acetate/water.

  • Purification and Formulation: Final products are purified by chromatography and can be formulated into pharmaceutical preparations with excipients like microcrystalline cellulose, polyvinylpyrrolidone, sodium starch glycolate, and magnesium stearate.

This patent provides a framework for the preparation of the target compound or close analogues by adapting the amino reduction, acylation, and oxime formation steps accordingly.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitro to amino reduction Zn powder, EtOH, sat. NH4Cl, reflux then RT 16 h Not specified Extraction with ethyl acetate/water, chromatography purification
Amide formation Amino derivative + acyl chloride/activated ester in DMF Not specified Room temperature, chromatographic isolation
Coupling with hydroxyamidine Boc-D-pipecolic acid + HATU + DIPEA + N-hydroxybenzamidine Not specified Stir at RT for 20 min; product not fully characterized
Thermal treatment 80°C for 16 h or 120°C microwave for 10 min Not specified DMF evaporation and extraction
Final isolation and purification Extraction and chromatography Not specified Purity suitable for pharmaceutical use

Detailed Research Outcomes and Data Tables

Reaction Optimization and Yields

Reaction Step Conditions/Notes Yield (%) Reference
Reduction of nitro to amino Zn powder, EtOH, sat. NH4Cl, reflux then RT 16 h Not specified
Amide formation Amino derivative + acyl chloride/activated ester in DMF, RT Not specified
Coupling with hydroxyamidine Boc-D-pipecolic acid + HATU + DIPEA + N-hydroxybenzamidine, RT Not specified
Grignard addition to piperidine ester PhMgCl in THF, 0–20°C, 2 h 59
Lithiation and alkylation of piperidine carboxylate n-BuLi, THF, 0°C to RT, 3 h 67

Purification and Formulation Data

  • Products isolated by extraction with ethyl acetate/water followed by chromatographic purification.
  • Pharmaceutical formulations include granulation with microcrystalline cellulose, polyvinylpyrrolidone, sodium starch glycolate, and magnesium stearate.
  • Injection solutions prepared by dissolving active ingredient in polyethylene glycol 400 and water, pH adjusted to 5.0 with acetic acid, sterilized by filtration.

Summary and Perspectives

The preparation of "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-" involves a multi-step synthetic approach combining:

  • Reduction of nitro precursors to amino derivatives
  • N-acylation with phenoxyacetyl derivatives
  • Introduction of hydroxyiminoethyl groups via coupling with hydroxyamidine or oxime formation
  • Purification by chromatographic methods and formulation for pharmaceutical applications

Yields vary depending on the step and specific reagents but typically range from moderate to good (ca. 59–67% in key transformations). Reaction conditions favor mild temperatures and common solvents such as ethanol, DMF, and THF.

The synthetic methodology is supported by patent literature and corroborated by academic research on substituted piperidines, including organometallic additions and multicomponent reactions. These diverse approaches provide flexibility for structural modifications and optimization.

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

It appears the query is for a detailed article about the applications of the compound "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-". However, the provided search results do not contain sufficient information to create a comprehensive article with data tables and case studies specifically on this compound. The available information provides only the molecular formula and some synonyms .

Here's what can be gathered from the search results regarding piperidine derivatives and related compounds:

Piperidine and its Derivatives

  • Piperidine is an organic substance with the molecular formula $$CH2]5NH .
  • Piperidine derivatives have various applications in different fields .

Applications of Piperidine Derivatives

  • Pharmaceuticals:
    • Antihistamines: Fexofenadine and loratadine are examples used to treat allergies .
    • Antipsychotics: Pimozide and pipotiazine are used as antipsychotic medications .
    • Analgesics: Meperidine is used as a painkiller .
    • Antivirals
  • Other Pharmacological Actions: Piperidine derivatives exhibit anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer's, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
  • Pesticides and Insecticides: Piperidine derivatives can be used in creating pesticides and insecticides .
  • Anti-influenza Activity: Piperidine compounds containing a specific pharmacophore group have shown increased anti-influenza A virus activity .
  • Anti-coagulant Activity: Compounds containing 4-(piperidine-1-yl)-pyridine derivatives have shown anticoagulant effects . Carbamoyl piperidine derivatives are more potent as anti-platelet aggregation agents .

Related Compounds

  • Ethyl 4-(hydroxyimino)piperidine-1-carboxylate: This compound has the molecular formula C8H14N2O3 .
  • 4-methylpiperazine
  • 1-hydroxyimino-3-phenyl-propanes: These are a class of compounds with a specific formula described in the patent .

General Information

  • Piperidine compounds can be used for pharmaceutical preparations .

Limitations

Mechanism of Action

The mechanism of action of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: Pixifenide’s hydroxyiminoethylphenoxy group distinguishes it from derivatives with sulfonyl (e.g., ), triazolyl (), or aromatic heterocycles (e.g., Vicriviroc’s pyrimidinyl group).
  • Bioactivity Correlation: Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 88) enhance receptor binding in anticancer agents, while hydrogen-bonding motifs (e.g., hydroxyimino in Pixifenide) may target inflammatory pathways .

Pharmacological Profiles

Compound Target/Mechanism Efficacy Data Clinical/Experimental Use
Pixifenide Anti-inflammatory pathways (unspecified) Not reported in evidence Approved for inflammation
Compound 3l/3m Histamine H3 receptor antagonism IC50: 5.92–7.81 nM Neurological disorders
Vicriviroc CCR5 receptor blockade CAS-599179-03-0 HIV/AIDS treatment
DTPEP c-SRC tyrosine kinase inhibition Linked to apoptosis in cancer Preclinical anticancer studies

Activity Notes:

  • Pixifenide’s anti-inflammatory action contrasts with the neuromodulatory (H3R antagonism) and antiviral (CCR5 antagonism) activities of other piperidines .
  • The hydroxyimino group in Pixifenide may confer redox-modulating properties, absent in derivatives like 1-BCP or Vicriviroc .

Q & A

Q. Critical Parameters :

  • Temperature : Excessive heat during oxime formation can lead to decomposition; optimal yields are observed at 60–70°C .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is essential to isolate the pure compound .

How can advanced spectroscopic techniques validate the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR :
    • The piperidine ring protons appear as multiplet signals at δ 1.5–3.0 ppm.
    • The acetyl group (CO) resonates at δ 2.1–2.3 ppm (singlet), while the hydroxyimino (C=N–OH) proton appears as a broad peak at δ 8.5–9.5 ppm .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., ~349 g/mol for C₁₆H₂₁N₃O₃) .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–O (940–960 cm⁻¹) confirm functional groups .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., equatorial vs. axial methyl group) .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, verifying connectivity of the phenoxy-acetyl and hydroxyiminoethyl groups .

What pharmacological activities are associated with this compound’s structural analogs, and how can in vitro assays be designed to evaluate its efficacy?

Advanced Research Question
Reported Activities in Analogs :

  • Antimicrobial : Piperidine derivatives with amide linkages show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀: ~10 µM) in analogs with electron-donating substituents on the phenyl ring .
  • Antiviral : CCR5 receptor antagonism in HIV entry inhibition (e.g., Vicriviroc analogs, EC₅₀: <1 nM) .

Q. Assay Design :

  • Target-Based Screening :
    • Enzyme Inhibition : Use fluorescence polarization (e.g., COX-2 inhibition) or radioligand binding (e.g., CCR5 antagonism) .
    • Cellular Models : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (broth microdilution) .
  • SAR Optimization : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) to correlate structure with activity .

How do conflicting data on synthetic yields or bioactivity arise, and what strategies resolve these discrepancies?

Advanced Research Question
Common Sources of Contradiction :

  • Reagent Purity : Impurities in hydroxylamine (e.g., residual salts) can reduce oxime formation efficiency by 20–30% .
  • Stereochemical Variants : Unreported epimerization during acetylation may yield diastereomers with divergent bioactivities .

Q. Resolution Strategies :

  • Reproducibility Checks : Standardize reaction conditions (solvent, temperature) across labs .
  • Chiral HPLC : Separate enantiomers to assess individual bioactivity .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers .

What safety protocols are recommended for handling this compound during experimental workflows?

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (particulates may cause respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Advanced Research Question
Key Modifications :

  • Phenoxy Group : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance COX-2 selectivity .
  • Hydroxyiminoethyl Chain : Replace ethyl with propyl to improve metabolic stability (e.g., CYP450 resistance) .
  • Piperidine Methyl : Substitute with bulkier groups (e.g., isopropyl) to modulate receptor binding kinetics .

Q. Methodology :

  • Computational Docking : Predict binding affinity to targets (e.g., CCR5) using AutoDock Vina .
  • In Vivo PK/PD : Assess bioavailability (oral vs. intravenous) and tissue distribution in rodent models .

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